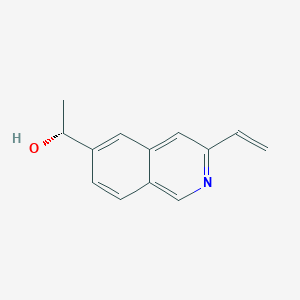

(R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol

Description

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(1R)-1-(3-ethenylisoquinolin-6-yl)ethanol |

InChI |

InChI=1S/C13H13NO/c1-3-13-7-12-6-10(9(2)15)4-5-11(12)8-14-13/h3-9,15H,1H2,2H3/t9-/m1/s1 |

InChI Key |

MSYUJENHUZLORQ-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=CC(=NC=C2C=C1)C=C)O |

Canonical SMILES |

CC(C1=CC2=CC(=NC=C2C=C1)C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

[(1R)-1,2,3,4-Tetrahydroisoquinolin-1-yl]methanol (C₁₀H₁₃NO) Structural Differences: Lacks the vinyl group at position 3 and has a methanol group instead of ethanol at position 4. Impact: Reduced hydrophobicity due to the absence of the vinyl group; shorter carbon chain at position 6 decreases steric bulk. Stereochemistry: Shares the R-configuration, highlighting the role of chirality in receptor binding.

Pestalafuranone F (C₁₁H₁₄O₂) Structural Differences: Contains a furanone ring instead of an isoquinoline core. Functional Groups: Alkylated methylene unit instead of vinyl, leading to lower electronegativity and altered reactivity.

Robinetinidol-(4a→8)-gallocatechin (Prodelphinidin Derivative) Structural Differences: Flavonoid backbone with a gallocatechin unit, contrasting with the isoquinoline-ethanol system. Functional Groups: Multiple hydroxyl groups enhance antioxidant capacity, unlike the vinyl-isoquinoline’s moderate polarity.

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Key Substituents | Molecular Formula | Electronegativity (Pauling Scale) |

|---|---|---|---|---|

| (R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol | Isoquinoline | 3-Vinyl, 6-Ethanol (R) | C₁₃H₁₃NO | 3.04 (vinyl), 2.58 (OH) |

| [(1R)-Tetrahydroisoquinolin-1-yl]methanol | Tetrahydroisoquinoline | 1-Methanol (R) | C₁₀H₁₃NO | 2.96 (OH) |

| Pestalafuranone F | Furanone | Alkylated methylene | C₁₁H₁₄O₂ | 2.87 (alkyl chain) |

Spectroscopic and Reactivity Profiles

NMR Analysis:

- This compound: ¹H NMR: Vinyl protons (δ 5.2–5.8 ppm, multiplet); ethanol -OH (δ 1.4 ppm, broad) . ¹³C NMR: Isoquinoline C-3 (δ 125–130 ppm); ethanol C-1 (δ 68–72 ppm) .

- [(1R)-Tetrahydroisoquinolin-1-yl]methanol : ¹H NMR: Methanol -OH (δ 1.2 ppm, broad); tetrahydro ring protons (δ 2.5–3.1 ppm).

-

- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm); gallocatechin hydroxyls (δ 8.9–9.3 ppm).

Table 2: Key NMR Chemical Shifts

| Compound | δH (Vinyl/OH) | δC (Core Carbon) |

|---|---|---|

| This compound | 5.2–5.8 (vinyl), 1.4 (OH) | 125–130 (C-3), 68–72 (C-1) |

| [(1R)-Tetrahydroisoquinolin-1-yl]methanol | 1.2 (OH) | 65–70 (C-1) |

| Pestalafuranone F | 2.28 (H-11) | 26.6 (C-11) |

Electronegativity and Chemical Reactivity

The vinyl group in this compound increases electron-withdrawing effects at position 3, as evidenced by upfield ¹³C NMR shifts compared to alkylated analogs like pestalafuranone F (ΔδC −41.4 ppm for C-11 in pestalafuranone F) . This enhances electrophilic substitution reactivity at the 6-position. In contrast, the methanol group in [(1R)-tetrahydroisoquinolin-1-yl]methanol exhibits lower electronegativity (Pauling scale: 2.96 vs. 3.04 for vinyl), reducing its capacity for hydrogen-bond donor interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(3-Vinyl-isoquinolin-6-yl)-ethanol, and how can stereochemical purity be ensured?

- Methodology : A retrosynthetic approach using AI-powered tools (e.g., Reaxys, Pistachio) can identify feasible pathways. For example, coupling vinyl-isoquinoline precursors with chiral ethanol derivatives via asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) ensures stereochemical control . Purification via preparative HPLC or chiral column chromatography validates enantiomeric excess (>98%) .

- Key Considerations : Monitor reaction intermediates using -NMR and LC-MS to track stereochemical integrity .

Q. How can the compound’s structural and electronic properties be characterized for reproducibility?

- Methodology :

- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., slow evaporation from ethanol, as in analogous isoquinoline derivatives) .

- Spectroscopy : Assign -NMR peaks to confirm substitution patterns (e.g., vinyl proton coupling constants in -NMR) .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across in vitro and in vivo models?

- Methodology :

- Dose-response validation : Test compound stability under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .

- Metabolite profiling : Use GC-MS or LC-HRMS to identify active metabolites (e.g., acetaldehyde derivatives) that may explain discrepancies between models .

- Species-specific factors : Compare hepatic enzyme activity (e.g., cytochrome P450 isoforms) in test organisms to adjust dosing regimens .

Q. How can researchers optimize the compound’s bioavailability while minimizing off-target effects in CNS studies?

- Methodology :

- Blood-brain barrier (BBB) penetration : Assess logP values (target: 1–3) and polar surface area (<90 Ų) via computational tools. Validate using in situ perfusion models .

- Selectivity profiling : Screen against related receptors (e.g., acetylcholinesterase, dopamine D2) to identify structural modifications that reduce off-target binding .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while maintaining activity .

Q. What experimental designs address conflicting reports on the compound’s role in modulating neurotransmitter systems?

- Methodology :

- Microdialysis with isotopically labeled tracers : Quantify real-time neurotransmitter release (e.g., dopamine, GABA) in rodent striatum under controlled ethanol co-administration .

- Knockout/knock-in models : Use CRISPR-edited mice lacking specific ethanol-metabolizing enzymes (e.g., ALDH2) to isolate the compound’s direct effects .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (NMR) to map pathway-level interactions .

Data Analysis & Validation

Q. How should researchers interpret contradictory results in the compound’s thermal stability and phase behavior?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Perform triplicate runs under inert gas (N₂) to detect polymorphic transitions or decomposition events (e.g., endothermic peaks >200°C) .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess environmental impacts on crystallinity .

- Cross-lab validation : Share samples with independent labs using standardized protocols (e.g., ASTM E794) to confirm reproducibility .

Q. What statistical approaches reconcile variability in dose-dependent toxicity assays?

- Methodology :

- Hill slope modeling : Fit dose-response curves to identify EC₅₀/IC₅₀ values with 95% confidence intervals, excluding outliers via Grubbs’ test .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

- Machine learning : Train classifiers (e.g., Random Forest) on assay parameters (e.g., cell line, exposure time) to predict toxicity thresholds .

Ethical & Reproducibility Considerations

Q. How can open-data practices be balanced with intellectual property concerns in publishing research on this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.